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molecular formula C8H12O B8320291 4-Ethyl-3-cyclohexen-1-one

4-Ethyl-3-cyclohexen-1-one

Cat. No. B8320291
M. Wt: 124.18 g/mol
InChI Key: OCWNYERVPBBARM-UHFFFAOYSA-N
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Patent
US04487945

Procedure details

To a stirred refluxing mixture of 600 ml of dry ether and 1600 ml of liquid ammonia was added 136 g of p-ethylanisole. After 15 minutes, there was added portionwise, at -35 ° to -32° C., a 26.4 g quantity of lithium ribbon over 0.5-1 hour. After an additional 15 minutes, 193 g of dry ethanol was added dropwise at -35° to -32° C. Stirring was continued until the blue color disappeared, and the ammonia was allowed to evaporate on standing overnight. The residue was poured into 1 l of ice water and extracted twice with ether. The combined ether extracts concentrated to a volume of about 300 ml was stirred with 250 ml of water containing 46 g of oxalic acid overnight at ambient temperature. This mixture was diluted with 1 liter of water and extracted twice with ether. The combined ether extracts were washed with 5% sodium bicarbonate and then with water. After drying, the ether solution was vacuum-concentrated to a residue of 104.4 g of desired product; it was 94% pure by GLC analysis and used without distillation.
Name
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
1600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
193 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCOCC.N.[CH2:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=1)[CH3:8].[Li]>C(O)C>[CH2:7]([C:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH:10]=1)[CH3:8] |^1:16|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
CCOCC
Name
liquid
Quantity
1600 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
136 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
193 g
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred refluxing
ADDITION
Type
ADDITION
Details
there was added portionwise, at -35 ° to -32° C.
WAIT
Type
WAIT
Details
After an additional 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to evaporate
WAIT
Type
WAIT
Details
on standing overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The residue was poured into 1 l of ice water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether extracts concentrated to a volume of about 300 ml
STIRRING
Type
STIRRING
Details
was stirred with 250 ml of water containing 46 g of oxalic acid overnight at ambient temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
This mixture was diluted with 1 liter of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with 5% sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the ether solution was vacuum-concentrated to a residue of 104.4 g of desired product
DISTILLATION
Type
DISTILLATION
Details
used without distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)C1=CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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